molecular formula C13H9N3O B1290852 N-(2-Cyanophenyl)picolinamide CAS No. 304650-02-0

N-(2-Cyanophenyl)picolinamide

Cat. No.: B1290852
CAS No.: 304650-02-0
M. Wt: 223.23 g/mol
InChI Key: CMOBXBANKIGTSJ-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the amide group is substituted with a 2-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(2-Cyanophenyl)picolinamide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • N-(2-Cyanophenyl)picolinamide can undergo substitution reactions where the cyanophenyl group can be replaced or modified under specific conditions.
  • Oxidation and Reduction Reactions:

    • The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyanophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, N,N-dimethylformamide, acetonitrile.

Major Products:

Scientific Research Applications

Chemistry:

  • N-(2-Cyanophenyl)picolinamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine:

  • The compound has potential applications in medicinal chemistry for the development of drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)picolinamide
  • N-(2-Methylphenyl)picolinamide
  • N-(2-Methoxyphenyl)picolinamide

Comparison:

Properties

IUPAC Name

N-(2-cyanophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOBXBANKIGTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640853
Record name N-(2-Cyanophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304650-02-0
Record name N-(2-Cyanophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-cyanophenyl)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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